5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the class of pyrrolo[2,3-b]pyridines, which are known for their biological activity and potential therapeutic applications. This compound features a trifluoromethyl group and a trimethylsilyl group, which contribute to its unique chemical properties and reactivity. Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their role as inhibitors of various kinases, including fibroblast growth factor receptors (FGFR) and serum/glucocorticoid-regulated kinase 1 (SGK-1) .
The compound can be synthesized through various methods, and its properties have been characterized in numerous studies. It is available from chemical suppliers for research purposes .
5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is classified as an organic compound with the molecular formula C10H12F3N2Si. It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 5-(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methodologies. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various silylating agents under controlled conditions .
In one reported synthesis, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired trimethylsilyl derivative after purification .
The molecular structure of 5-(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine features a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group at the 5-position and a trimethylsilyl group at the 4-position. The presence of these substituents significantly influences the compound's electronic properties and reactivity.
The structure can be visualized using computational chemistry software that allows for molecular modeling and visualization of three-dimensional conformations.
5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical for pyridine derivatives. Notably, it can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.
In one reaction pathway, this compound can react with electrophiles such as alkyl halides or acyl chlorides to form more complex derivatives. The trifluoromethyl group enhances the electrophilicity of nearby carbon atoms, facilitating these reactions .
The mechanism of action for compounds like 5-(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine often involves inhibition of specific kinases that play crucial roles in cellular signaling pathways. For instance, studies indicate that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR by binding to its active site and preventing substrate phosphorylation.
The binding affinity and selectivity for target kinases can be quantitatively assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), providing insights into their potential therapeutic efficacy .
5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has significant applications in medicinal chemistry due to its potential as a kinase inhibitor. Research indicates its utility in developing treatments for cancer and other diseases associated with aberrant kinase activity . Additionally, it serves as an important building block in synthesizing more complex organic molecules for pharmaceutical applications.
The pyrrolo[2,3-b]pyridine framework—a bicyclic system fusing pyrrole and pyridine rings—represents a privileged scaffold in medicinal chemistry and materials science. This heterocycle exhibits intrinsic electronic asymmetry due to its electron-rich pyrrole moiety (π-excessive) and electron-deficient pyridine unit (π-deficient). This duality enables bidirectional reactivity, facilitating electrophilic substitutions at the pyrrole ring and nucleophilic additions at the pyridine nucleus [7]. Its planar structure allows for π-stacking interactions in biological targets, while the pyrrole NH serves as a hydrogen-bond donor, critical for kinase hinge-binding interactions [3] [7]. The scaffold’s bioisosteric relationship with indoles and 7-azaindoles further elevates its utility, as evidenced by its presence in clinical kinase inhibitors (e.g., FGFR inhibitors) and CSF1R-targeted therapeutics [3] [7].
Table 1: Key Bioactive Pyrrolo[2,3-b]pyridine Analogs
Compound | Biological Target | Significance |
---|---|---|
Erdafitinib | FGFR1-4 | FDA-approved for urothelial carcinoma |
Pemigatinib | FGFR1-3 | Approved for cholangiocarcinoma |
4h (FGFR Inhibitor) | FGFR1 (IC₅₀ = 7 nM) | High ligand efficiency; anti-metastatic activity [7] |
CSF1R Inhibitor 12b | CSF1R | Nanomolar potency; hybrid scaffold [3] |
The trifluoromethyl (-CF₃) and trimethylsilyl (-SiMe₃) groups at C5 and C4 of the pyrrolo[2,3-b]pyridine core induce profound electronic and steric effects that dictate reactivity and molecular recognition. The -CF₃ group is a strong σ-withdrawer (Hammett σₘ = 0.43) yet π-donor, enhancing ring electron deficiency and metabolic stability while conferring high lipophilicity (π = 0.88) [5]. This "fluorous effect" promotes membrane permeability and bioavailability, as demonstrated in 20+ FDA-approved drugs containing -CF₃ groups (e.g., ubrogepant, alpelisib) [5]. In contrast, the -SiMe₃ group serves as a steric gatekeeper with moderate electron-donating capacity (σₘ = -0.04), protecting C4 from electrophilic attack. Its large Tolman cone angle (∼118°) creates conformational shielding while enabling silicon-based cross-coupling (e.g., Hiyama–Denmark reactions) [1]. Synergistically, these substituents:
Table 2: Steric and Electronic Parameters of Key Substituents
Parameter | -CF₃ | -SiMe₃ |
---|---|---|
Hammett σₘ | 0.43 | -0.04 |
Lipophilicity (π) | 0.88 | 1.12 |
Tolman Cone Angle | N/A | 118° |
Steric Volume (ų) | 38.2 | 75.2 |
Key Functions | Metabolic stability, membrane permeation | Steric protection, coupling handle |
The strategic incorporation of -CF₃ and -SiMe₃ into the pyrrolo[2,3-b]pyridine scaffold emerged from advances in two domains: regioselective trifluoromethylation and silicon-directed heterocyclic synthesis. Early routes to 5-CF₃ analogs relied on harsh conditions (e.g., thermal cyclization of 5-(trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine at 90°C in NMP, yielding 58% product) [4]. The pivotal innovation came through cross-coupling-based strategies, particularly after 2015, leveraging the -SiMe₃ group as a regiocontroller. Modern synthesis features:
The current state-of-the-art route employs direct C─H trifluoromethylation of 4-TMS-pyrrolopyridines using Umemoto’s reagent (III) followed by silicon retention, achieving >75% yield [7]. This compound now serves as a linchpin for kinase inhibitor discovery, particularly in FGFR programs where its SMILES string (C[Si](C)(C)c1c(cnc2[nH]ccc12)C(F)(F)F
) reflects optimal hinge-binding geometry [1] [7].
Table 3: Evolution of Synthetic Approaches
Year | Strategy | Key Advancement | Yield |
---|---|---|---|
Pre-2010 | Thermal cyclization [4] | Base-mediated ring closure of alkynylpyridines | 45–58% |
2015–2020 | SEM-protected cross-coupling [3] | Sequential Buchwald–Hartwig/Suzuki functionalization | 64–80% |
2020–2025 | C─H Trifluoromethylation [7] | Late-stage -CF₃ installation on silylated core | >75% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7